molecular formula C26H22N4O2 B12365671 Hdac3-IN-3

Hdac3-IN-3

Cat. No.: B12365671
M. Wt: 422.5 g/mol
InChI Key: FKOFCAHTEAXSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hdac3-IN-3 is a selective inhibitor of histone deacetylase 3 (HDAC3), an enzyme that plays a crucial role in the regulation of gene expression through the removal of acetyl groups from histone proteins. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, particularly in cancer and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac3-IN-3 typically involves a multi-step process. One common synthetic route includes the coupling reaction of aryl iodides with sodium azide in the presence of a copper(I) iodide and L-proline catalyst to form aryl azides. These intermediates are then subjected to further reactions to yield the final this compound compound .

Industrial Production Methods

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the yield and purity of the compound. The process generally involves large-scale synthesis using the aforementioned synthetic routes, followed by purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Hdac3-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deacetylated forms of the compound .

Mechanism of Action

Hdac3-IN-3 exerts its effects by selectively inhibiting the activity of HDAC3. This inhibition prevents the deacetylation of histone proteins, leading to an increase in acetylation levels. The increased acetylation results in a more relaxed chromatin structure, allowing for enhanced gene transcription. This compound specifically targets the HDAC3 enzyme, which is involved in various signaling pathways, including the Nuclear Factor kappa B (NF-κB), Mitogen-activated protein kinase (MAPK), and Janus kinase/signal transduction and activator of transcription (JAK-STAT) pathways .

Comparison with Similar Compounds

Hdac3-IN-3 is unique compared to other HDAC inhibitors due to its high selectivity for HDAC3. Similar compounds include:

This compound’s uniqueness lies in its ability to selectively inhibit HDAC3, making it a valuable tool for studying the specific functions of this enzyme and its potential therapeutic applications .

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-hydroxy-4-[[[1-(4-methylphenyl)-9H-pyrido[3,4-b]indol-3-yl]amino]methyl]benzamide

InChI

InChI=1S/C26H22N4O2/c1-16-6-10-18(11-7-16)24-25-21(20-4-2-3-5-22(20)28-25)14-23(29-24)27-15-17-8-12-19(13-9-17)26(31)30-32/h2-14,28,32H,15H2,1H3,(H,27,29)(H,30,31)

InChI Key

FKOFCAHTEAXSJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=N2)NCC4=CC=C(C=C4)C(=O)NO)C5=CC=CC=C5N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.